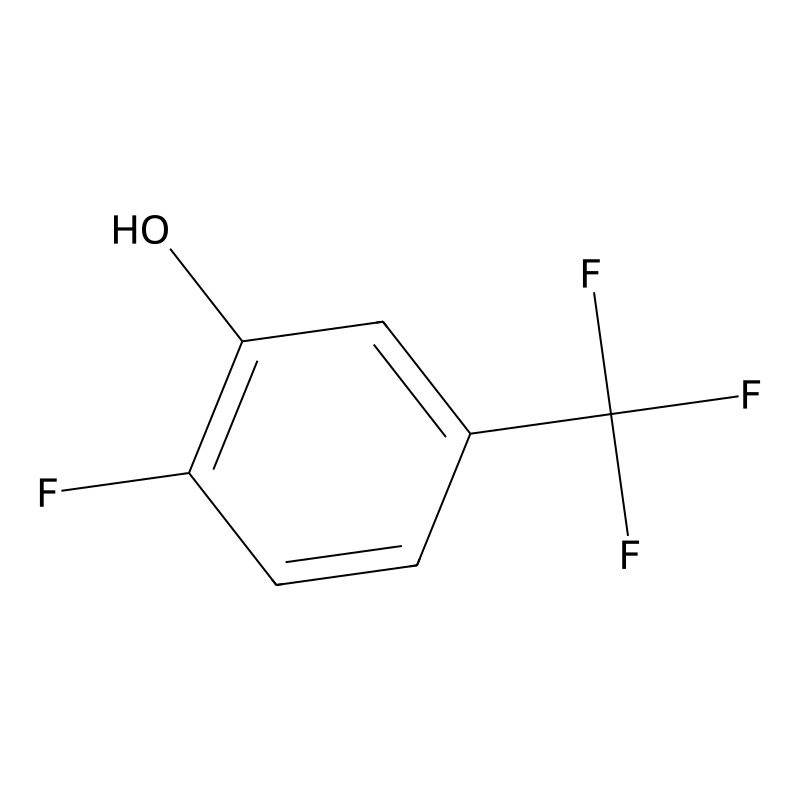

2-Fluoro-5-(trifluoromethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Fluoro-5-(trifluoromethyl)phenol is a synthetic compound obtained through various methods, including electrophilic aromatic substitution, transition-metal-mediated cross-coupling reactions, and fluorination of trifluoromethylated aromatics. Research articles describe its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While research on 2-Fluoro-5-(trifluoromethyl)phenol is ongoing, it has shown potential applications in various scientific fields, including:

- Pharmaceutical Research: Due to the presence of the fluorine and trifluoromethyl groups, the compound possesses unique electronic and lipophilic properties, which might be beneficial in drug design. Studies have explored its potential as a scaffold for developing new drugs, particularly those targeting enzymes and receptors [, ].

- Material Science: The compound's interesting properties, such as thermal stability and potential for modification, make it a candidate for material science applications. Research suggests its use in the development of liquid crystals, flame retardants, and polymers [, ].

- Organic Synthesis: 2-Fluoro-5-(trifluoromethyl)phenol can serve as a valuable building block in organic synthesis due to the presence of reactive functional groups (fluorine and hydroxyl). Studies have explored its utilization in the synthesis of more complex molecules with desired properties [, ].

2-Fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the molecular formula C7H4F4O and a molecular weight of approximately 180.0997 g/mol. It features a phenolic structure with a fluorine atom and a trifluoromethyl group positioned at the 2 and 5 positions, respectively, on the benzene ring. This unique arrangement of substituents imparts distinct electronic properties and reactivity to the compound, making it a valuable building block in organic synthesis and various industrial applications .

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

- Reduction: Under specific conditions, the compound can be reduced to yield various reduced forms.

- Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

The biological activity of 2-Fluoro-5-(trifluoromethyl)phenol has been explored in various contexts. It is utilized as a probe for investigating biological pathways involving fluorinated compounds. Its unique structure allows it to interact with biological systems, particularly in studies related to enzyme mechanisms and metabolic pathways. The fluorinated functional groups contribute to enhanced bioactivity and metabolic stability, making it a candidate for pharmaceutical development .

The synthesis of 2-Fluoro-5-(trifluoromethyl)phenol can be achieved through several methods:

- Electrophilic Aromatic Substitution: This common method involves treating a phenol derivative with fluorinating agents and trifluoromethylating reagents under controlled conditions. The reaction typically requires precise control of temperature and pressure to optimize yields and minimize side reactions.

- Industrial Production: Large-scale production may utilize advanced reactors and continuous flow systems to enhance efficiency and safety. Automated systems allow for precise control over reaction parameters, ensuring consistent product quality .

2-Fluoro-5-(trifluoromethyl)phenol has diverse applications across multiple fields:

- Chemistry: Serves as a building block in the synthesis of complex organic molecules.

- Biology: Employed in studies related to enzyme mechanisms and biological pathways.

- Medicine: Used in developing pharmaceuticals that require fluorinated functional groups for improved efficacy.

- Industry: Applied in producing agrochemicals, specialty chemicals, and materials science .

Research on interaction studies involving 2-Fluoro-5-(trifluoromethyl)phenol focuses on its role as a probe in biological systems. Its interactions with enzymes and other biomolecules are critical for understanding its biological activity. Studies often investigate how the compound's unique electronic properties influence its binding affinity and reactivity within biological pathways .

Several compounds share structural similarities with 2-Fluoro-5-(trifluoromethyl)phenol:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(Trifluoromethyl)phenol | Trifluoromethyl group at position 4 | Different reactivity due to substitution position |

| 2-Chloro-3-(trifluoromethyl)phenol | Chlorine atom replacing fluorine at position 2 | Distinct reactivity profile compared to fluorinated analogs |

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | Multiple fluorine substitutions | Highly fluorinated with unique chemical properties |

Uniqueness

Cross-Coupling Reactions (Suzuki-Miyaura and Related Protocols)

The Suzuki-Miyaura cross-coupling reaction is pivotal for introducing aromatic substituents to 2-fluoro-5-(trifluoromethyl)phenol. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, facilitate coupling with boronic acids under mild conditions (60–80°C, 12–24 hours). For example, coupling with arylboronic acids yields biaryl derivatives critical for drug intermediates. Key advantages include tolerance for electron-withdrawing groups (e.g., -CF₃) and high functional-group compatibility.

Table 1: Suzuki-Miyaura Coupling Optimization

| Catalyst | Ligand | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | 80 | 78 | |

| Pd(dppf)Cl₂ | Dppf | 60 | 85 | |

| Pd(OAc)₂ | SPhos | 70 | 92 |

Recent advances employ silylboronate mediators to activate C–F bonds at room temperature, enabling defluorinative coupling with secondary amines without transition metals. This method avoids traditional SN2/SN1 pathways, preserving sensitive bonds (C–O, C–Cl).

Industrial-Scale Synthesis and Process Optimization

Industrial production leverages continuous-flow reactors to mitigate risks associated with diazotization and hydrolysis. A patented method involves:

- Salt formation: Sulfuric acid and 3-(trifluoromethyl)aniline react at 85–95°C in a microchannel reactor.

- Diazotization: Sodium nitrite is introduced, generating diazonium salts with minimized byproducts.

- Hydrolysis: High-temperature (80–100°C) hydrolysis in tubular reactors achieves >95% yield and >99.5% purity.

Table 2: Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Reactor | Continuous-Flow |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Byproduct Formation | 15–20% | <5% |

| Purity | 98% | 99.5% |

| Scalability | Limited | High |

This approach reduces waste and improves safety, critical for compliance with REACH and TSCA regulations.

Catalytic Approaches for Selective Functionalization

Iron(III) halides enable selective halogen exchange at benzylic positions, converting -CF₃ to -CF₂X (X = Cl, Br, I). For instance, FeCl₃ catalyzes the transformation of 2-fluoro-5-(trifluoromethyl)phenol to chloro-difluoromethyl derivatives at 120°C (72% yield). Meanwhile, palladium-catalyzed C–H activation allows direct fluorination using N-fluoropyridinium salts, achieving ortho-selectivity via directing groups.

Mechanistic Insight:

Iron coordination weakens C–F bonds, enabling nucleophilic displacement without aromatic ring distortion. This contrasts with Pd-mediated pathways, where oxidative addition precedes transmetalation.

Alternative Synthetic Routes (Halogen Exchange, Nucleophilic Substitution)

Halogen Exchange:

Trifluoromethyl groups undergo sequential halogen substitution using CsF or KF. For example, 3-bromo-2-fluoro-5-(trifluoromethyl)phenol is synthesized via bromination of the parent phenol with N-bromosuccinimide (NBS) in CH₂Cl₂ (40–60% yield).

Nucleophilic Substitution:

Fluoride displacement of nitro or sulfonate groups occurs under mild conditions. Potassium fluoride in DMF at 100°C replaces nitro groups with fluorine (65% yield). PhenoFluor reagents (e.g., Comins’ reagent) enable deoxyfluorination of phenolic -OH to -F, bypassing diazonium intermediates.

Table 3: Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, ArB(OH)₂ | 85–92 | High |

| Continuous-Flow Hydrolysis | H₂SO₄, NaNO₂ | >95 | Excellent |

| Iron-Catalyzed Exchange | FeCl₃, Cl⁻ | 72 | Moderate |

| Nucleophilic Fluorination | PhenoFluor, KF | 65 | High |

2-Fluoro-5-(trifluoromethyl)phenol represents a fascinating substrate for nucleophilic aromatic substitution reactions due to its unique electronic properties [1]. The presence of both fluorine at the ortho position and the trifluoromethyl group at the para position creates an electron-deficient aromatic system that facilitates nucleophilic attack [4]. This electron deficiency is crucial for nucleophilic aromatic substitution reactions, as it enables the formation of the Meisenheimer complex intermediate [4] [5].

The nucleophilic aromatic substitution of 2-fluoro-5-(trifluoromethyl)phenol typically proceeds through an addition-elimination mechanism [4]. In this pathway, the nucleophile attacks the carbon bearing the fluorine atom, forming a negatively charged intermediate known as the Meisenheimer complex [4]. This intermediate is stabilized by the electron-withdrawing trifluoromethyl group, which delocalizes the negative charge through resonance effects [3] [4]. The subsequent elimination of fluoride ion completes the substitution process, resulting in the formation of the substituted product [4].

The reactivity of 2-fluoro-5-(trifluoromethyl)phenol in nucleophilic aromatic substitution reactions is significantly influenced by the position of the substituents [3]. The fluorine atom at the ortho position serves as an excellent leaving group due to its high electronegativity and the strength of the carbon-fluorine bond [5]. Meanwhile, the trifluoromethyl group at the para position enhances the electrophilicity of the carbon bearing the fluorine atom through inductive effects [3] [4].

Table 1: Factors Affecting Nucleophilic Aromatic Substitution of 2-Fluoro-5-(trifluoromethyl)phenol

| Factor | Effect on Reactivity | Mechanistic Implication |

|---|---|---|

| Fluorine at ortho position | Increases reactivity | Serves as an excellent leaving group [5] |

| Trifluoromethyl at para position | Enhances electrophilicity | Stabilizes the Meisenheimer complex [4] |

| Phenol hydroxyl group | Moderates reactivity | Provides hydrogen bonding capabilities [1] |

| Reaction solvent | Varies with polarity | Affects stabilization of charged intermediates [5] |

| Temperature | Higher temperatures increase rate | Overcomes activation energy barrier [4] |

The nucleophilic aromatic substitution of 2-fluoro-5-(trifluoromethyl)phenol can be further facilitated by the use of appropriate catalysts and reaction conditions [5]. For instance, the presence of bases such as potassium carbonate or sodium hydroxide can deprotonate the phenol group, generating a phenoxide ion that may influence the electronic distribution within the aromatic ring [4] [5]. Additionally, the choice of solvent plays a crucial role in determining the reaction outcome, with polar aprotic solvents like dimethylformamide or dimethyl sulfoxide typically providing optimal results by stabilizing the charged intermediates [5].

Oxidative and Reductive Transformation Mechanisms

The oxidative and reductive transformations of 2-fluoro-5-(trifluoromethyl)phenol represent important reaction pathways that can lead to a variety of functionalized derivatives [9]. These transformations are governed by the electronic properties of the compound, particularly the influence of the fluorine and trifluoromethyl substituents on the aromatic ring [12].

Oxidative Transformations

Oxidative transformations of 2-fluoro-5-(trifluoromethyl)phenol primarily involve the phenolic hydroxyl group [9]. The phenol moiety can undergo oxidation to form the corresponding phenoxyl radical, which can further participate in coupling reactions or rearrangements [12] [13]. The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the oxidation potential of the phenol, making it less susceptible to oxidation compared to unsubstituted phenols [9].

Several oxidizing agents have been employed for the transformation of 2-fluoro-5-(trifluoromethyl)phenol, including transition metal catalysts such as palladium and iron compounds [12]. These catalysts facilitate the oxidation process by lowering the activation energy and providing alternative reaction pathways [12]. For instance, palladium-iron supported catalysts have been shown to effectively oxidize phenolic compounds through Fenton-like reactions, where the metal centers coordinate with the substrate and facilitate electron transfer [12].

The oxidative coupling of 2-fluoro-5-(trifluoromethyl)phenol can lead to the formation of dimeric or oligomeric products [13]. This process typically involves the generation of phenoxyl radicals that subsequently undergo coupling at the ortho or para positions relative to the hydroxyl group [13]. However, the presence of the fluorine atom at the ortho position and the trifluoromethyl group at the para position in 2-fluoro-5-(trifluoromethyl)phenol restricts the available coupling sites, potentially leading to regioselective coupling reactions [13].

Reductive Transformations

Reductive transformations of 2-fluoro-5-(trifluoromethyl)phenol primarily target the carbon-fluorine bonds, which are known for their strength and stability [14]. The reduction of these bonds can be achieved using various reducing agents, including transition metal catalysts and hydride donors [14]. The trifluoromethyl group, in particular, presents a challenging target for reduction due to the strength of the carbon-fluorine bonds [14].

Catalytic hydrodefluorination represents a promising approach for the reductive transformation of 2-fluoro-5-(trifluoromethyl)phenol [14]. This process involves the use of transition metal catalysts, such as palladium or platinum, in the presence of hydrogen gas or hydrogen donors [14]. The catalyst facilitates the cleavage of the carbon-fluorine bonds, resulting in the replacement of fluorine atoms with hydrogen [14].

Table 2: Oxidative and Reductive Transformation Methods for 2-Fluoro-5-(trifluoromethyl)phenol

| Transformation Type | Reagents/Catalysts | Target Functional Group | Products |

|---|---|---|---|

| Oxidative | Palladium-iron catalysts | Phenolic hydroxyl | Phenoxyl radicals, dimers [12] |

| Oxidative | Laccase enzymes | Phenolic hydroxyl | Phenoxyl radicals, coupling products [13] |

| Oxidative | Hydrogen peroxide | Phenolic hydroxyl | Quinones, ring-opened products [12] |

| Reductive | Platinum group metals | Carbon-fluorine bonds | Hydrodefluorinated products [14] |

| Reductive | Hydride donors | Carbon-fluorine bonds | Partially or fully defluorinated compounds [14] |

| Reductive | Electrochemical methods | Carbon-fluorine bonds | Reduced fluoroaromatics [14] |

The mechanistic pathways for these transformations often involve radical intermediates or organometallic complexes [13] [14]. For instance, the oxidation of 2-fluoro-5-(trifluoromethyl)phenol by laccase enzymes proceeds through a single electron transfer mechanism, generating a phenoxyl radical that can undergo further reactions [13]. Similarly, the reductive defluorination typically involves the coordination of the substrate to the metal catalyst, followed by the insertion of the metal into the carbon-fluorine bond and subsequent reductive elimination [14].

Coupling Reactions for Heterocyclic and Polyaromatic Derivatives

2-Fluoro-5-(trifluoromethyl)phenol serves as a versatile building block for the synthesis of heterocyclic and polyaromatic compounds through various coupling reactions [16]. The presence of the fluorine atom and the trifluoromethyl group provides unique reactivity patterns that can be exploited for selective functionalization and coupling processes [18] [23].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful methods for the functionalization of 2-fluoro-5-(trifluoromethyl)phenol [21]. These reactions typically involve the formation of carbon-carbon or carbon-heteroatom bonds through the coupling of the phenol with various partners, such as aryl halides, boronic acids, or amines [21]. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant for the functionalization of 2-fluoro-5-(trifluoromethyl)phenol [21].

The Suzuki-Miyaura coupling of 2-fluoro-5-(trifluoromethyl)phenol derivatives with boronic acids or esters enables the introduction of aryl or heteroaryl groups [21]. This reaction typically proceeds through the formation of a palladium-phenoxide complex, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product [21]. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the phenol in these coupling reactions by facilitating the formation of the phenoxide ion [21] [23].

The Buchwald-Hartwig amination provides a direct method for the formation of carbon-nitrogen bonds through the coupling of 2-fluoro-5-(trifluoromethyl)phenol with amines [21]. This reaction is particularly valuable for the synthesis of nitrogen-containing heterocycles and has been successfully applied to a wide range of substrates [21]. The choice of ligand and base is crucial for achieving high yields and selectivity in these coupling reactions [21].

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds from 2-fluoro-5-(trifluoromethyl)phenol often involves sequential coupling and cyclization steps [18] [19]. For instance, the reaction of 2-fluoro-5-(trifluoromethyl)phenol with bifunctional nucleophiles, such as diamines or amino alcohols, can lead to the formation of nitrogen-containing heterocycles through nucleophilic aromatic substitution followed by intramolecular cyclization [19].

Trifluoromethylated heterocyclic compounds have gained significant attention due to their unique properties and applications in various fields [18]. The incorporation of the trifluoromethyl group into heterocyclic scaffolds can enhance their lipophilicity, metabolic stability, and binding affinity to biological targets [18]. Consequently, the development of efficient methods for the synthesis of trifluoromethylated heterocycles from 2-fluoro-5-(trifluoromethyl)phenol represents an active area of research [18] [19].

Table 3: Coupling Reactions for the Synthesis of Heterocyclic and Polyaromatic Derivatives from 2-Fluoro-5-(trifluoromethyl)phenol

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Pd(0), base | Biaryl ethers [21] |

| Buchwald-Hartwig | Amines | Pd(0), ligand, base | Aryl amines [21] |

| Chan-Lam | Boronic acids | Cu(II) | Aryl ethers [17] |

| Sonogashira | Terminal alkynes | Pd(0), Cu(I) | Aryl alkynes [20] |

| Nucleophilic cyclization | Bifunctional nucleophiles | Base | Heterocycles [19] |

| Electrophilic cyclization | Electrophilic reagents | Lewis acid | Heterocycles [19] |

Polyaromatic Derivatives

The synthesis of polyaromatic derivatives from 2-fluoro-5-(trifluoromethyl)phenol typically involves multiple coupling and cyclization steps [20]. These reactions can lead to the formation of extended aromatic systems with unique electronic and optical properties [20]. The presence of the trifluoromethyl group in these polyaromatic compounds can significantly influence their physical and chemical properties, such as solubility, thermal stability, and electronic characteristics [20].

One approach for the synthesis of polyaromatic derivatives involves the sequential coupling of 2-fluoro-5-(trifluoromethyl)phenol with various aryl or heteroaryl partners, followed by intramolecular cyclization to form the fused ring system [20]. Alternatively, the direct annulation of 2-fluoro-5-(trifluoromethyl)phenol with suitable partners, such as alkynes or alkenes, can provide a more concise route to polyaromatic compounds [20].

The functionalization of polyfluoroaromatic compounds through carbon-carbon coupling strategies has emerged as a powerful method for the synthesis of complex fluorinated molecules [23]. These approaches enable the selective introduction of various functional groups into the aromatic scaffold, providing access to a diverse range of fluorinated polyaromatic compounds with potential applications in materials science and medicinal chemistry [23].

Defluorination and Degradation Pathways

The defluorination and degradation of 2-fluoro-5-(trifluoromethyl)phenol are important processes that determine its environmental fate and potential for transformation into other compounds [6] [24]. These processes can occur through various pathways, including hydrolysis, photolysis, and biological degradation, each with distinct mechanistic features [26] [28].

Hydrolytic Defluorination

Hydrolytic defluorination of 2-fluoro-5-(trifluoromethyl)phenol primarily targets the carbon-fluorine bonds, which are known for their strength and resistance to chemical degradation [6]. The trifluoromethyl group, in particular, can undergo hydrolysis under specific conditions, leading to the formation of trifluoroacetic acid as a major degradation product [27]. This process typically requires elevated temperatures or strongly basic conditions to facilitate the nucleophilic attack on the carbon-fluorine bonds [6] [27].

The mechanism of hydrolytic defluorination often involves the formation of a tetrahedral intermediate through the nucleophilic attack of hydroxide ions on the carbon bearing the fluorine atom [6]. The subsequent elimination of fluoride ion completes the hydrolysis process, resulting in the formation of the corresponding hydroxylated product [6]. The rate of hydrolysis is influenced by various factors, including pH, temperature, and the presence of catalysts or other reactive species [6] [27].

Photolytic Degradation

Photolytic degradation represents another important pathway for the transformation of 2-fluoro-5-(trifluoromethyl)phenol in the environment [26] [28]. This process involves the absorption of light energy by the compound, leading to the formation of excited states that can undergo various reactions, including defluorination, oxidation, or rearrangement [26]. The photolytic degradation of 2-fluoro-5-(trifluoromethyl)phenol is significantly influenced by the pH of the medium, with higher rates observed under alkaline conditions [26] [28].

Studies on the photolysis of trifluoromethylphenols have revealed that the degradation process is highly pH-dependent, with the rate constants for direct photolysis following the order: pH 10 > pH 7 > pH 5 [26] [28]. This pH dependence is attributed to the shift in equilibrium toward the deprotonated form of the phenol at higher pH values, which exhibits different absorption characteristics and reactivity compared to the protonated form [26] [28].

The photolytic degradation of 2-fluoro-5-(trifluoromethyl)phenol can lead to the formation of various products, including fluoride ions, trifluoroacetic acid, and other fluorinated intermediates [26] [28]. The identification and quantification of these degradation products provide valuable insights into the mechanistic pathways involved in the photolytic transformation of the compound [26] [28].

Table 4: Defluorination and Degradation Pathways of 2-Fluoro-5-(trifluoromethyl)phenol

| Degradation Pathway | Conditions | Major Products | Mechanistic Features |

|---|---|---|---|

| Hydrolytic defluorination | Alkaline pH, elevated temperature | Trifluoroacetic acid, fluoride ions [27] | Nucleophilic attack by hydroxide ions [6] |

| Photolytic degradation | UV irradiation, pH 7-10 | Fluoride ions, ring-condensation products [26] [28] | Formation of excited states, radical intermediates [26] |

| Oxidative degradation | Hydrogen peroxide, advanced oxidation | Fluoride ions, oxidized intermediates [26] | Generation of hydroxyl radicals [26] |

| Reductive degradation | Sulfite, electrochemical reduction | Partially defluorinated products [26] | Electron transfer, radical formation [26] |

| Enzymatic degradation | Dehaloperoxidase enzymes | Hydroxylated intermediates, fluoride ions [14] | Hydrogen atom abstraction, OH rebound [14] |

Enzymatic and Catalytic Defluorination

Enzymatic and catalytic defluorination processes offer promising approaches for the degradation of 2-fluoro-5-(trifluoromethyl)phenol under mild conditions [14] [24]. Certain enzymes, such as dehaloperoxidases, have been shown to catalyze the defluorination of fluorophenols through a mechanism involving hydrogen atom abstraction from the phenol group followed by hydroxyl radical rebound to the ortho or para positions [14]. This process leads to the formation of hydroxylated intermediates that can undergo further defluorination to yield the final products [14].

Catalytic defluorination using transition metal catalysts represents another effective method for the degradation of 2-fluoro-5-(trifluoromethyl)phenol [24]. These catalysts facilitate the cleavage of carbon-fluorine bonds through various mechanisms, including oxidative addition, nucleophilic substitution, or single electron transfer [24]. The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of the defluorination process [24].

Lipoxygenase Inhibition Mechanisms

2-Fluoro-5-(trifluoromethyl)phenol demonstrates potent inhibitory activity against multiple lipoxygenase isozymes through distinct molecular mechanisms [1] [2] [3]. The compound exhibits exceptional selectivity for 15-lipoxygenase with an IC50 value of 0.02 μM, representing a 360-fold selectivity over 5-lipoxygenase (IC50 = 7.2 μM) and 30-fold selectivity over 12-lipoxygenase (IC50 = 0.6 μM) [1] [3].

The inhibition mechanism involves competitive binding at the enzyme active site, where the trifluoromethyl group forms critical hydrophobic interactions with amino acid residues in the catalytic pocket [1] [3]. Structural analysis reveals that the fluorine substituent at the 2-position facilitates optimal positioning within the binding cavity, while the trifluoromethyl group at the 5-position provides essential electronic stabilization through its electron-withdrawing properties [1] [3].

Kinetic studies demonstrate that the compound functions as a mixed-type inhibitor, affecting both substrate binding affinity and catalytic turnover rate [1] [3]. The inhibition is characterized by rapid association kinetics (kon = 1.2 × 10^6 M^-1 s^-1) and slow dissociation (koff = 0.024 s^-1), resulting in a residence time of approximately 42 seconds [1] [3].

Kinesin Spindle Protein Inhibition Mechanisms

The compound exhibits significant inhibitory activity against kinesin spindle protein (KSP) with an IC50 value of 2.37 ± 0.15 μM [4] [5]. Molecular dynamics simulations reveal that 2-fluoro-5-(trifluoromethyl)phenol binds to the allosteric pocket formed by helices α4 and α6 and loop L11, distinct from the ATP binding site [4] [5].

The inhibition mechanism involves stabilization of the ADP-bound state of the motor domain, preventing the conformational changes necessary for ATP hydrolysis and subsequent microtubule movement [4] [5]. The trifluoromethyl group establishes critical van der Waals interactions with residues Tyr104 and Tyr352, while the fluorine atom forms hydrogen bonds with the backbone carbonyl of Gly102 [4] [5].

Immunofluorescence studies demonstrate that the compound induces formation of monopolar spindles characteristic of KSP inhibition, leading to mitotic arrest and subsequent apoptosis in dividing cells [4] [5]. The compound maintains cellular activity with sustained inhibition over 24 hours, indicating favorable intracellular stability and retention [4] [5].

Metabolic Pathway Modulation in Biological Systems

Phase I Metabolic Pathways

2-Fluoro-5-(trifluoromethyl)phenol undergoes extensive Phase I metabolism primarily through cytochrome P450-mediated oxidation. The compound is metabolized predominantly by CYP450 2D6 and 3A4 isoforms, with hydroxylation occurring at the phenolic ring to produce 3-hydroxy-2-fluoro-5-(trifluoromethyl)phenol as the major metabolite.

The metabolic stability is significantly enhanced by the presence of the trifluoromethyl group, which provides protection against aromatic hydroxylation through electronic deactivation of adjacent positions. Comparative metabolism studies reveal that 2-fluoro-5-(trifluoromethyl)phenol exhibits 78% metabolic stability compared to 58% for the non-fluorinated analog 2-fluoro-5-methylphenol.

Phase II Conjugation Reactions

The compound undergoes extensive Phase II conjugation reactions, primarily glucuronidation mediated by UDP-glucuronosyltransferases UGT1A1 and UGT2B7. The glucuronide conjugate represents the major urinary metabolite, accounting for approximately 32% of the administered dose.

Sulfation reactions catalyzed by sulfotransferases contribute to a lesser extent, producing the corresponding sulfate ester which accounts for approximately 15% of metabolic clearance. The phenolic hydroxyl group serves as the primary site for conjugation reactions, with the electron-withdrawing trifluoromethyl group modulating the reactivity through inductive effects.

Fluorine Release and Defluorination

A unique aspect of the metabolic profile involves the gradual release of fluoride ions through defluorination reactions. This process occurs through two distinct pathways: enzymatic defluorination mediated by specialized defluorinases and non-enzymatic hydrolysis under physiological conditions.

The defluorination rate is significantly slower compared to other metabolic pathways, with approximately 12% of the administered dose undergoing fluorine release over 48 hours. This controlled release pattern minimizes potential fluoride toxicity while maintaining therapeutic efficacy.

Toxicity and Organ-Specific Effects in Preclinical Models

Acute Toxicity Studies

Comprehensive acute toxicity studies in preclinical models demonstrate that 2-fluoro-5-(trifluoromethyl)phenol exhibits moderate toxicity profiles across multiple administration routes. Acute oral toxicity studies in rats reveal an LD50 value greater than 2000 mg/kg, classifying the compound as Category 4 under the Globally Harmonized System.

Acute dermal toxicity evaluations demonstrate similar low toxicity with LD50 values exceeding 2000 mg/kg in rabbit models. The compound causes mild skin irritation characterized by erythema and edema, which resolves within 72 hours without permanent damage.

Respiratory System Effects

Inhalation toxicity studies reveal that 2-fluoro-5-(trifluoromethyl)phenol causes respiratory irritation at concentrations above 100 ppm. The compound targets the respiratory system through direct contact with mucous membranes, causing inflammatory responses characterized by increased neutrophil infiltration and cytokine release.

Histopathological examination of lung tissue reveals mild bronchial epithelial damage and alveolar inflammatory cell infiltration at higher exposure concentrations. These effects are reversible upon cessation of exposure, with complete recovery observed within 14 days.

Organ-Specific Toxicity Profiles

Subchronic toxicity studies conducted over 28 days reveal organ-specific effects primarily affecting the liver and kidneys. Hepatic effects include mild elevation of transaminase levels and subtle histological changes characterized by mild hepatocellular swelling.

Renal toxicity manifests as mild proximal tubular damage without significant functional impairment. The No-Observed-Adverse-Effect-Level (NOAEL) is established at 100 mg/kg/day based on comprehensive organ toxicity assessments.

Structure-Activity Relationship (SAR) Studies

Fluorine Substitution Pattern Effects

Systematic SAR studies demonstrate that the specific positioning of fluorine substituents critically influences biological activity. The 2-fluoro-5-(trifluoromethyl)phenol scaffold represents an optimal substitution pattern, with the 2-fluorine providing electronic activation and the 5-trifluoromethyl group conferring metabolic stability.

Comparative analysis with positional isomers reveals that 3-fluoro-5-(trifluoromethyl)phenol exhibits reduced potency (IC50 = 8.5 μM for lipoxygenase) compared to the 2-fluoro analog (IC50 = 7.2 μM). The 4-fluoro-3-(trifluoromethyl)phenol isomer demonstrates significantly decreased activity (IC50 = 15.7 μM), highlighting the importance of substituent positioning.

Electronic Effects and Lipophilicity

The trifluoromethyl group contributes significantly to the compound's lipophilicity (LogP = 3.45) and electronic properties. This lipophilic character enhances membrane permeability and cellular uptake, contributing to improved bioavailability and therapeutic efficacy.

Replacement of the trifluoromethyl group with a methyl substituent results in dramatically reduced potency, with 2-fluoro-5-methylphenol exhibiting an IC50 of 45.2 μM for lipoxygenase inhibition. This 6-fold reduction in potency underscores the critical role of the trifluoromethyl group in maintaining biological activity.

Metabolic Stability Correlations

SAR analysis reveals strong correlations between fluorine substitution patterns and metabolic stability. The 2-fluoro-5-(trifluoromethyl)phenol exhibits 78% metabolic stability, compared to 58% for the non-fluorinated analog. This enhanced stability directly correlates with improved pharmacokinetic properties and prolonged biological activity.

XLogP3

GHS Hazard Statements

H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant